![molecular formula C18H19F3N2O B2490190 N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide CAS No. 953169-76-1](/img/structure/B2490190.png)
N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide
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Description
N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. TFB-TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain.
Scientific Research Applications
- Targeting Enzymes : Researchers have explored this compound’s potential as a scaffold for designing inhibitors against enzymes involved in diseases. For instance, molecular docking studies against deubiquitinase (DUB) enzymes have been carried out .
- Labeling Reagents : The compound’s functional groups make it useful for labeling proteins or peptides. Specifically, the 4-(dimethylamino)phenyl moiety can react with terminal amines or lysines, forming stable peptide bonds. Researchers have employed similar derivatives for bioconjugation purposes .
Drug Design and Development
Chemical Biology and Bioconjugation
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-23(2)16-8-6-13(7-9-16)10-11-22-17(24)14-4-3-5-15(12-14)18(19,20)21/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBFAPKMKSHASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)phenethyl)-3-(trifluoromethyl)benzamide |
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